4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

kinase polypharmacology CDK2 GPCR

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a synthetic small molecule (C18H16BrN3O2, MW 386.25 g/mol) belonging to the 4,6-diarylpyrimidin-2-amine class, a privileged scaffold in kinase inhibitor discovery. Its structure features a pyrimidine core substituted at the 4-position with a 3-bromophenyl ring and at the 6-position with a 2,5-dimethoxyphenyl ring.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.2 g/mol
CAS No. 1354939-52-8
Cat. No. B6347160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS1354939-52-8
Molecular FormulaC18H16BrN3O2
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
InChIInChI=1S/C18H16BrN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyMREWGQRYRHNNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354939-52-8): A 4,6-Diarylpyrimidin-2-amine Scaffold for Kinase-Focused Screening


4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a synthetic small molecule (C18H16BrN3O2, MW 386.25 g/mol) belonging to the 4,6-diarylpyrimidin-2-amine class, a privileged scaffold in kinase inhibitor discovery [1]. Its structure features a pyrimidine core substituted at the 4-position with a 3-bromophenyl ring and at the 6-position with a 2,5-dimethoxyphenyl ring. Computationally-derived physicochemical properties include a calculated logP of 4.204 and a topological polar surface area (tPSA) of 56 Ų, suggesting favorable membrane permeability characteristics [2]. The compound is supplied at ≥97% purity (HPLC) under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications .

Why 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Automatically Substituted with In-Class Analogs


Within the 4,6-diarylpyrimidin-2-amine class, minor positional changes in substituent patterns can dramatically alter kinase selectivity profiles. The 3-bromophenyl (meta) substitution on the target compound creates a distinct electronic and steric environment compared to the 4-bromophenyl (para) isomer, potentially affecting key hydrogen-bond interactions within the ATP-binding pocket . Similarly, the 2,5-dimethoxyphenyl pattern presents a different hydrogen-bond acceptor geometry compared to the 3,4-dimethoxyphenyl analog. Quantitative structure-activity relationship (QSAR) studies on related 4,6-diphenylpyrimidin-2-amines confirm that hydrophobic substituents and H-bond acceptor positioning are critical determinants of Aurora kinase A inhibitory potency and selectivity [1]. Computational SEA predictions further differentiate the target compound, suggesting potential CDK2 and GRM4 polypharmacology that is not predicted for all close analogs [2]. Generic substitution without verifying target-specific activity data therefore risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Versus Closest Analogs


Computational Target Prediction: Differentiated Polypharmacology Profile Compared to the 4-Bromo (Para) Isomer

Similarity Ensemble Approach (SEA) predictions from the ZINC15 database indicate that 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is predicted to interact with Cyclin-dependent kinase 2 (CDK2, Max Tc=40) and Metabotropic glutamate receptor 4 (GRM4, Max Tc=42), representing a kinase-GPCR dual prediction profile [1]. By contrast, the 4-(4-bromophenyl) isomer (ZINC100192428) is predicted to interact with Hepatocyte growth factor receptor (MET, Max Tc=26), suggesting a divergent target prediction landscape driven solely by the meta-to-para bromine positional shift [2]. Both predictions are computational class-level inferences and have not been experimentally validated for either compound.

kinase polypharmacology CDK2 GPCR target prediction SEA

Meta-Bromo Substitution: Potential Aurora Kinase A Selectivity Modulation Relative to 4,6-Diarylpyrimidin-2-amine Pharmacophore Model

In the Lee et al. (2019) QSAR study of 25 4,6-diphenylpyrimidin-2-amine derivatives, hydrophobic substituents and H-bond acceptor positioning were identified as critical pharmacophoric features for Aurora kinase A (AURKA) inhibition [1]. The lead derivative 12 (2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) demonstrated selective AURKA inhibition, G2/M cell cycle arrest, and caspase-mediated apoptosis in HCT116 colon cancer cells with computational binding energies ranging from −11.63 to −16.72 kcal/mol [1]. The target compound 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine retains the hydrophobic bromine substituent identified as potency-enhancing in the QSAR model but positions it at the meta (3-) rather than para (4-) position, and incorporates a 2,5-dimethoxy H-bond acceptor geometry that is distinct from the 2,4-dimethoxy pattern of the validated derivative 12. This specific combination has not been experimentally tested for AURKA activity.

Aurora kinase A AURKA inhibition G2/M arrest QSAR cancer

Physicochemical Property Comparison: Drug-Likeness and CNS Permeability Potential vs. Core Scaffold

The ZINC15 computed properties for 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine show a molecular weight of 386.25 g/mol, calculated logP of 4.204, tPSA of 56 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In comparison, the simpler core scaffold 4-(3-bromophenyl)pyrimidin-2-amine (CAS 392307-25-4) has a molecular weight of 250.09 g/mol and a significantly different property profile owing to the absence of the 2,5-dimethoxyphenyl group at the 6-position [2]. The addition of the 6-(2,5-dimethoxyphenyl) group on the target compound increases logP by approximately 2.5 units while maintaining a tPSA below the 90 Ų threshold commonly associated with CNS permeability, positioning this compound within a property space that balances lipophilicity-driven potency with potential blood-brain barrier penetration.

drug-likeness CNS penetration physicochemical properties logP tPSA

Structural Confirmation: Crystallographic Baseline of the Core Scaffold Enables Rational Comparison of Substituent Effects

The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine has been solved at 293 K, crystallizing in the orthorhombic space group Pbca with unit cell parameters a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å, V = 1957.3(15) ų, and Z = 8 (Rgt(F) = 0.0353, wRref(F²) = 0.0808) [1]. This provides a high-resolution structural baseline (CCDC 2081364) for the 3-bromophenyl-pyrimidine core conformation. The target compound extends this core by adding a 6-(2,5-dimethoxyphenyl) substituent, which introduces additional conformational degrees of freedom (4 rotatable bonds vs. 1 in the core). No crystal structure has been reported for the target compound itself, but the core structure data enables molecular modeling and docking studies that rely on accurate starting geometries.

crystal structure X-ray diffraction conformational analysis SAR

Recommended Application Scenarios for 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Based on Available Evidence


Kinase Selectivity Profiling Panels Targeting CDK2 vs. MET Polypharmacology

Based on SEA computational predictions, this compound is best deployed in kinase selectivity screening panels that differentiate CDK2-predicted from MET-predicted activity. The meta-bromo substitution computationally shifts the target prediction landscape away from the MET kinase profile associated with the para-bromo isomer [1]. Users should include both positional isomers in parallel screening to experimentally validate the computational prediction that bromine position alone can redirect kinase targeting. Counter-screening against GRM4 is also warranted given the GPCR prediction .

Aurora Kinase A Structure-Activity Relationship (SAR) Expansion Studies

The 4,6-diarylpyrimidin-2-amine scaffold has validated Aurora kinase A inhibitory activity, as demonstrated by Lee et al. (2019) with derivative 12 (binding energies −11.63 to −16.72 kcal/mol, G2/M arrest in HCT116 cells) [1]. This compound provides a structurally distinct combination of 3-bromophenyl and 2,5-dimethoxyphenyl substituents that is absent from the published 25-compound SAR series. It should be prioritized for laboratories seeking to explore substituent effects beyond the characterized chemical space, specifically probing whether the 2,5-dimethoxy geometry alters AURKA selectivity relative to the established 2,4-dimethoxy lead.

Physicochemical Property-Driven Library Design for CNS-Penetrant Kinase Inhibitors

With a computed tPSA of 56 Ų (well below the 90 Ų CNS permeability threshold) and cLogP of 4.204, this compound occupies a favorable physicochemical space for CNS drug discovery [1]. It is suitable as a reference compound in CNS-focused kinase inhibitor library design, where the balance of lipophilicity and polarity is critical for balancing potency with brain exposure. Comparative ADME profiling against the core scaffold 4-(3-bromophenyl)pyrimidin-2-amine can quantify the benefit of 6-(2,5-dimethoxyphenyl) substitution on permeability and metabolic stability .

High-Purity Reference Standard for Analytical Method Development

The compound is available at NLT 97% purity under ISO-certified quality systems, making it suitable as a reference standard for HPLC method development and batch-to-batch consistency testing in medicinal chemistry programs [1]. Laboratories procuring multiple 4,6-diarylpyrimidin-2-amine analogs can use this compound, with its defined CAS registry (1354939-52-8) and available characterization data, as a system suitability standard for analytical methods targeting this compound class .

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.